molecular formula C10H6BrNO3 B1258072 5-Bromopyridin-3-yl furan-2-carboxylate

5-Bromopyridin-3-yl furan-2-carboxylate

Cat. No.: B1258072
M. Wt: 268.06 g/mol
InChI Key: HMICIXHTRIFAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromopyridin-3-yl furan-2-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a furan-2-carboxylate ester group at the 3-position. This structure combines the electron-deficient pyridine moiety with the planar, aromatic furan system, making it a candidate for diverse applications in medicinal chemistry and materials science.

The bromine atom on the pyridine ring may enhance electrophilic reactivity, enabling cross-coupling reactions for further functionalization. The ester group on the furan ring contributes to solubility in organic solvents, a property critical for crystallization and pharmaceutical formulation .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

(5-bromopyridin-3-yl) furan-2-carboxylate

InChI

InChI=1S/C10H6BrNO3/c11-7-4-8(6-12-5-7)15-10(13)9-2-1-3-14-9/h1-6H

InChI Key

HMICIXHTRIFAET-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-bromopyridin-3-yl furan-2-carboxylate, key analogs are compared below based on structural features, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Furan-2-carboxylate Derivatives

Compound Name Substituents Solubility Crystallographic Features Biological Activity (IC₅₀/KD) Key References
5-Bromopyridin-3-yl furan-2-carboxylate 5-Br (pyridine), furan-2-COO⁻ Not reported Not reported Not reported
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-F, 4-NO₂ (phenyl), methyl ester High in organic solvents Stacking interactions dominate; minimal CH···O bonds Antimycobacterial (not quantified)
5-(3-Sulfamoylphenyl)furan-2-carboxylate 3-SO₂NH₂ (phenyl) Moderate Not reported IC₅₀ = 2.3 μM (Mab-SaS inhibition)

Structural and Functional Insights:

However, this remains speculative without direct data. In contrast, the sulfamoyl group in 5-(3-sulfamoylphenyl)furan-2-carboxylate confers high potency against Mycobacterium abscessus (Mab-SaS), with an IC₅₀ of 2.3 μM, likely due to hydrogen-bonding and electrostatic interactions with the enzyme active site . The nitro and fluoro substituents in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate enhance electron-withdrawing effects, stabilizing the crystal lattice via π-π stacking. This compound’s solubility in organic solvents facilitates crystallization, a property critical for structural elucidation via SC-XRD .

Crystallographic Behavior :

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits a rigid conformation in both solid-state (SC-XRD) and solution (NMR), with intermolecular interactions dominated by stacking rather than hydrogen bonding. This contrasts with sulfamoyl-containing analogs, where polar groups may promote stronger intermolecular forces .

Biological Target Specificity :

  • Furan-2-carboxylates with aryl sulfonamide or nitrophenyl groups show marked antimycobacterial activity, targeting SaS enzymes critical for bacterial survival. The absence of such substituents in 5-bromopyridin-3-yl furan-2-carboxylate suggests its bioactivity (if any) may hinge on alternative mechanisms, such as pyridine-mediated metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromopyridin-3-yl furan-2-carboxylate
Reactant of Route 2
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5-Bromopyridin-3-yl furan-2-carboxylate

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